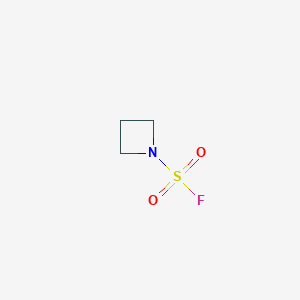
Azetidine-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine-1-sulfonyl fluoride is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azetidine-1-sulfonyl fluoride can be synthesized through various methods. One notable approach involves the radical strain-release photocatalysis of azabicyclo[1.1.0]butanes. This method utilizes an organic photosensitizer to control the energy-transfer process with sulfonyl imines, leading to the formation of difunctionalized azetidines in a single step . Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally focus on scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Azetidine-1-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The reactivity of this compound is driven by the considerable ring strain of the four-membered ring, which makes it more reactive than related compounds such as aziridines .
Common Reagents and Conditions: Common reagents used in reactions with this compound include sulfonyl imines, terminal alkynes, and carbodiimides. Reaction conditions often involve the use of photocatalysts or copper catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound include difunctionalized azetidines and other nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
Azetidine-1-sulfonyl fluoride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules, including polyamines and other nitrogen-containing polymers . In biology and medicine, this compound derivatives have shown potential as antibacterial and antimicrobial agents . Additionally, this compound is used in materials science for the development of coatings and templates for various applications .
Mécanisme D'action
The mechanism of action of azetidine-1-sulfonyl fluoride involves its reactivity due to the ring strain of the four-membered ring. This strain facilitates nucleophilic substitution and other reactions, allowing the compound to interact with various molecular targets. The specific pathways and targets depend on the context of its use, such as in polymerization or as a pharmaceutical intermediate .
Comparaison Avec Des Composés Similaires
Azetidine-1-sulfonyl fluoride is similar to other nitrogen-containing heterocycles such as aziridines and oxetanes. it is unique due to its four-membered ring structure, which imparts greater ring strain and reactivity compared to aziridines . This increased reactivity makes this compound a valuable compound for various synthetic applications.
List of Similar Compounds:- Aziridine
- Oxetane
- Piperidine
- Pyrrolidine
This compound stands out among these compounds due to its unique combination of reactivity and stability, making it a versatile tool in organic synthesis and other scientific fields .
Propriétés
Formule moléculaire |
C3H6FNO2S |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
azetidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H6FNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2 |
Clé InChI |
KGAAASKQMYYULZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















